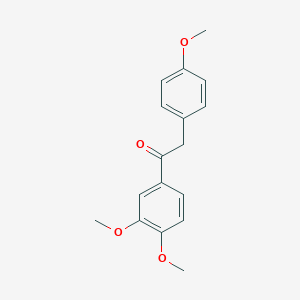

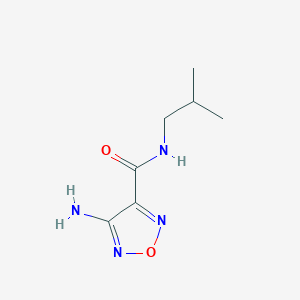

![molecular formula C18H13N3 B187917 [(9-乙基-9H-咔唑-3-基)亚甲基]丙二腈 CAS No. 54117-40-7](/img/structure/B187917.png)

[(9-乙基-9H-咔唑-3-基)亚甲基]丙二腈

货号 B187917

CAS 编号:

54117-40-7

分子量: 271.3 g/mol

InChI 键: GPDAEYPCJRBSRB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

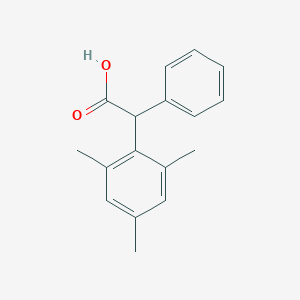

The molecule [(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile is a chemical compound . It contains a total of 36 bonds, including 23 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 1 double bond, 2 triple bonds, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 2 nitriles (aliphatic), and 1 Pyrrole .

Molecular Structure Analysis

The molecular structure of [(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile was verified by FTIR and NMR (13C and 1H) spectroscopy . The molecule is in a non-planar conformation except for the carbazole moiety and has a dihedral angle of 30.239 (89)° between the plane of the carbazole and amide moieties .Physical And Chemical Properties Analysis

The physical and chemical properties of [(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile were studied using DFT/B3LYP/6-311++G(d,p) method. The molecular structure, IR and NMR data, MEP map and FMOs (HOMO and LUMO) of the compound were obtained .科学研究应用

合成和结构分析

- 合成了化合物 N-((9-乙基-9H-咔唑-3-基)亚甲基)-3,4-二甲基异恶唑-5-胺([(9-乙基-9H-咔唑-3-基)亚甲基]丙二腈的衍生物),并通过元素分析、红外光谱、1H-NMR、13C-NMR 和 EI-MS 光谱分析确认了其结构 (Asiri 等,2010)。

光学应用

- 合成了三种 N-乙基咔唑衍生物,包括 2-(9-乙基-9H-咔唑-3-基亚甲基)丙二腈,并测试了它们的非线性光学 (NLO) 性质。这些分子表现出不同的堆积基序,并具有光学应用的潜力 (Nesterov 等,2002)。

抗菌活性

- 合成了 9H-咔唑的衍生物,包括与 [(9-乙基-9H-咔唑-3-基)亚甲基]丙二腈相关的衍生物,并将其作为抗菌剂进行了评估。这些化合物显示出抗菌应用的潜力 (Salih 等,2016)。

催化和电子特性

- 合成了含有席夫碱的咔唑,包括 [(9-乙基-9H-咔唑-3-基)亚甲基]丙二腈的衍生物,并检查了它们的抗菌、抗真菌、电子和催化特性。这些化合物,特别是它们的 Co(II) 和 Mn(II) 配合物,显示出高热稳定性和抗菌和抗真菌应用的显着活性值 (Bal,2014)。

光折变特性

- 合成了含有光电导和电光生色团的咔唑基整体单体,用于光折变应用。这些化合物,包括 [(9-乙基-9H-咔唑-3-基)亚甲基]丙二腈的衍生物,表现出显着的双光束耦合增益系数,表明它们在光折变技术中的潜力 (Huang 等,2005)。

氰化物检测

- 化合物 2-[(9-乙基-9H-咔唑-3-基)亚甲基]丙二腈在溶液中对氰离子表现出高灵敏度和选择性,使其成为氰化物检测的潜在用途 (Tang 等,2012)。

发光材料应用

- 合成了新型咔唑席夫碱衍生物,包括 N1,N2-双[(9-乙基-咔唑-3-基)亚甲基]乙烷-1,2-二胺,并显示出作为各种应用的发光材料的潜力 (周红萍,2010)。

属性

IUPAC Name |

2-[(9-ethylcarbazol-3-yl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3/c1-2-21-17-6-4-3-5-15(17)16-10-13(7-8-18(16)21)9-14(11-19)12-20/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDAEYPCJRBSRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=C(C#N)C#N)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70302725 | |

| Record name | [(9-ethyl-9h-carbazol-3-yl)methylene]malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile | |

CAS RN |

54117-40-7 | |

| Record name | NSC153128 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(9-ethyl-9h-carbazol-3-yl)methylene]malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70302725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

About 11.1 grams (0.05 moles) N-ethyl carbazole-3-carboxaldehyde, about 3.1 grams (0.05 moles) malononitrile, about 1 milliliter glacial acetic acid, about 0.35 grams ammonium acetate and about 40 milliliters benzene are heated to boiling under reflux conditions for about 30 minutes. The liquid portion of this mixture is separated from the brown colored solution by rotary evaporation, the solid residues twice recrystallized with glacial acetic acid washed with ethanol and dried in a vacuum oven. Yield: 7.0 grams of bright yellow needle like crystals m.p. 164°-165° C.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

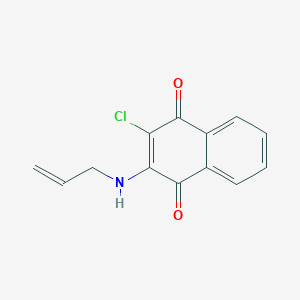

![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)

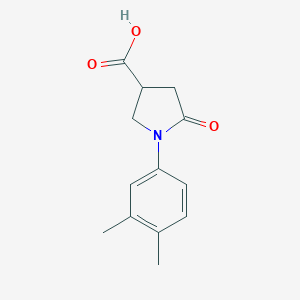

![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)

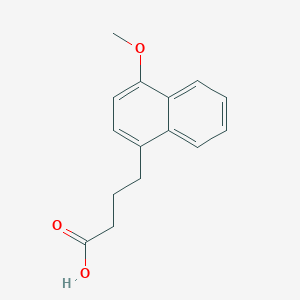

![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)

![Methyl 5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B187844.png)

![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)